

# A Comparative Analysis of 2-Butanethiol Degradation Across Environmental Models

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## Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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**2-Butanethiol**, a volatile sulfur compound, is of interest due to its presence in various environmental systems and its potential role in atmospheric chemistry. Understanding its degradation rates and pathways in different environmental compartments is crucial for assessing its environmental fate and impact. This guide provides a comparative overview of **2-butanethiol** degradation in atmospheric, terrestrial, and aquatic models, drawing upon available experimental data and estimations.

## Quantitative Data Summary

The degradation of **2-butanethiol** has been most extensively studied in the gas phase, with detailed kinetic data available. In contrast, experimental data for its degradation in soil and aquatic environments are limited. The following table summarizes the available quantitative data and estimations for the degradation and environmental fate of **2-butanethiol**.

Environmental Model	Parameter	Value	Reference / Note
Atmospheric (Gas Phase)	Reaction with OH Radicals (k_OH)	$(2.58 \pm 0.21) \times 10^{-11}$ cm <sup>3</sup> per molecule per s	[1][2]
Atmospheric Half-Life (vs. OH)	~7 to 11 hours	[3]	
Reaction with Cl Atoms (k_Cl)	$(2.49 \pm 0.19) \times 10^{-10}$ cm <sup>3</sup> per molecule per s	[1][2]	
Major Degradation Products (vs. OH)	SO <sub>2</sub> , 2-butanone, formaldehyde, formic acid, peroxyacetyl nitrate	[4]	
Product Yield (SO <sub>2</sub> from OH reaction)	(81 ± 2)%	[1][2]	
Product Yield (2-butanone from OH reaction)	(42 ± 1)%	[1][2]	
Major Degradation Products (vs. Cl)	SO <sub>2</sub> , 2-butanone, HCl	[4]	
Product Yield (SO <sub>2</sub> from Cl reaction)	(59 ± 2)%	[1][2]	
Product Yield (2-butanone from Cl reaction)	(39 ± 2)%	[1][2]	
Terrestrial (Soil)	Soil Adsorption Coefficient (K <sub>oc</sub> )	Estimated at 84	[3][5]
Mobility in Soil	Expected to have high mobility	[3][5]	
Biodegradation	Data not available	[3]	

Aquatic	Volatilization Half-Life (Model River)	Estimated at 3 hours	[3]
Volatilization Half-Life (Model Lake)	Estimated at 4 days	[3]	
Biodegradation	Data not available for 2-butanethiol. A study on tertiary butyl mercaptan (TBM) showed a first-order kinetic constant of 0.002 to 0.005 h <sup>-1</sup> in water with a mixed microbial culture.[6]		
Hydrolysis	Not expected to be an important environmental fate process.[3]		
Bioconcentration Factor (BCF)	Estimated at 11	[5]	

## Experimental Protocols

### Gas-Phase Degradation Kinetics and Product Identification

The gas-phase degradation of **2-butanethiol** was investigated in a 480 L borosilicate glass photoreactor at 298 K and atmospheric pressure of synthetic air.[1][2] The experimental setup was coupled to an in situ FTIR spectrometer for monitoring reactants and products.

Kinetic Experiments: The relative rate method was used to determine the rate coefficients for the reaction of **2-butanethiol** with OH radicals and Cl atoms.

- OH Radical Generation: Photolysis of methyl nitrite (CH<sub>3</sub>ONO) in the presence of NO in air was used to generate OH radicals.

- **Cl Atom Generation:** Photolysis of molecular chlorine ( $\text{Cl}_2$ ) was used to generate Cl atoms.
- **Reference Compounds:** Propene and isobutene were used as reference compounds for the OH radical reactions, while propene and E-2-butene were used for the Cl atom reactions.
- **Procedure:** The decay of **2-butanethiol** was monitored relative to the decay of the reference compound, and the rate coefficient was calculated using the known rate coefficient of the reference reaction.

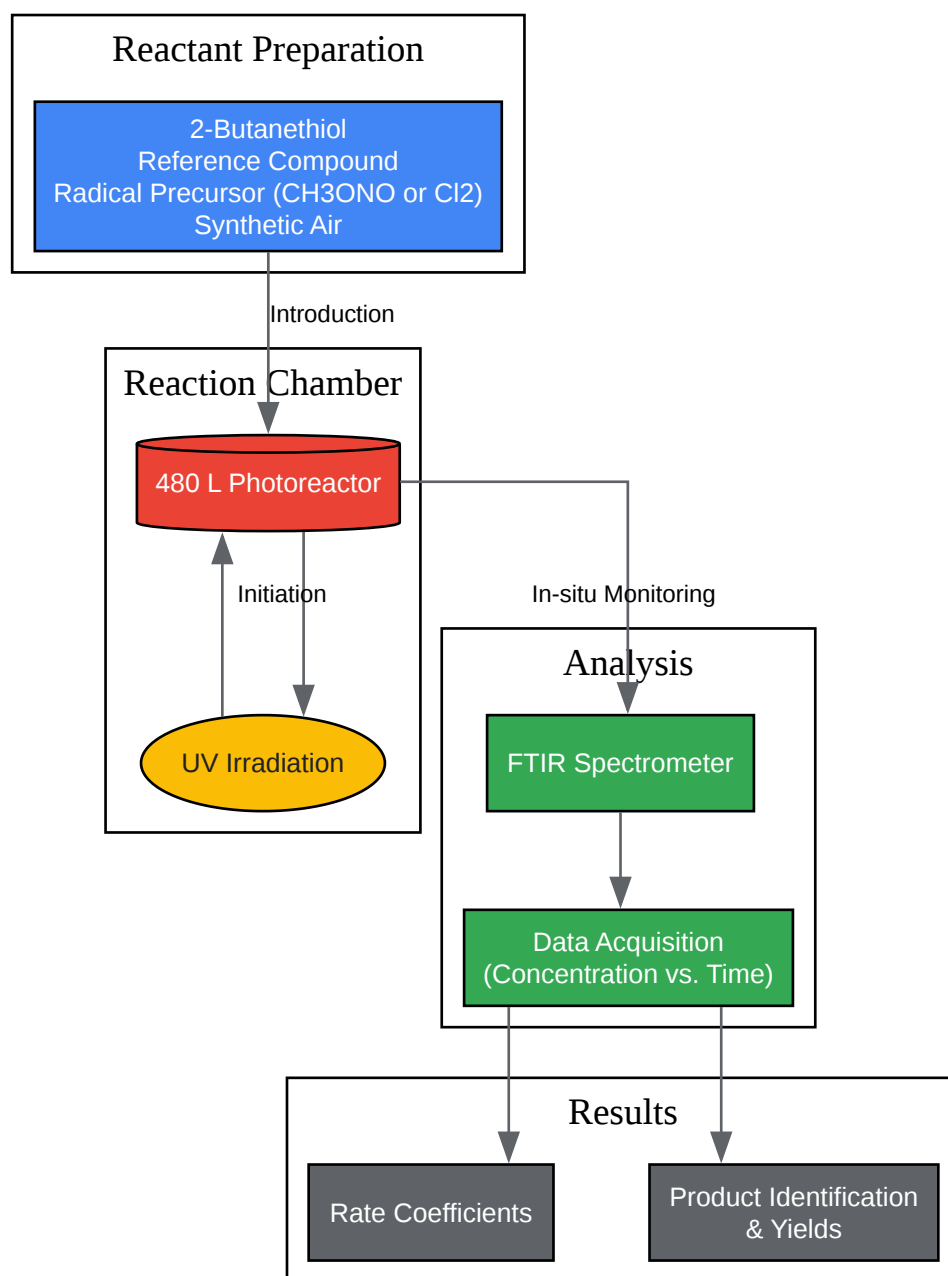
**Product Identification and Quantification:** The degradation products were identified and quantified using FTIR spectroscopy by comparing their infrared spectra with calibrated reference spectra.<sup>[4]</sup>

- **Procedure:** The initial concentrations of reactants were introduced into the chamber, and the reaction was initiated by photolysis. The formation of products and the depletion of **2-butanethiol** were monitored over time.
- **Quantification:** Product yields were determined by plotting the concentration of the product formed versus the concentration of **2-butanethiol** consumed. The slope of this plot gives the product yield.

## Visualizations

### Gas-Phase Degradation Experimental Workflow

The following diagram illustrates the general workflow for the gas-phase degradation experiments of **2-butanethiol**.

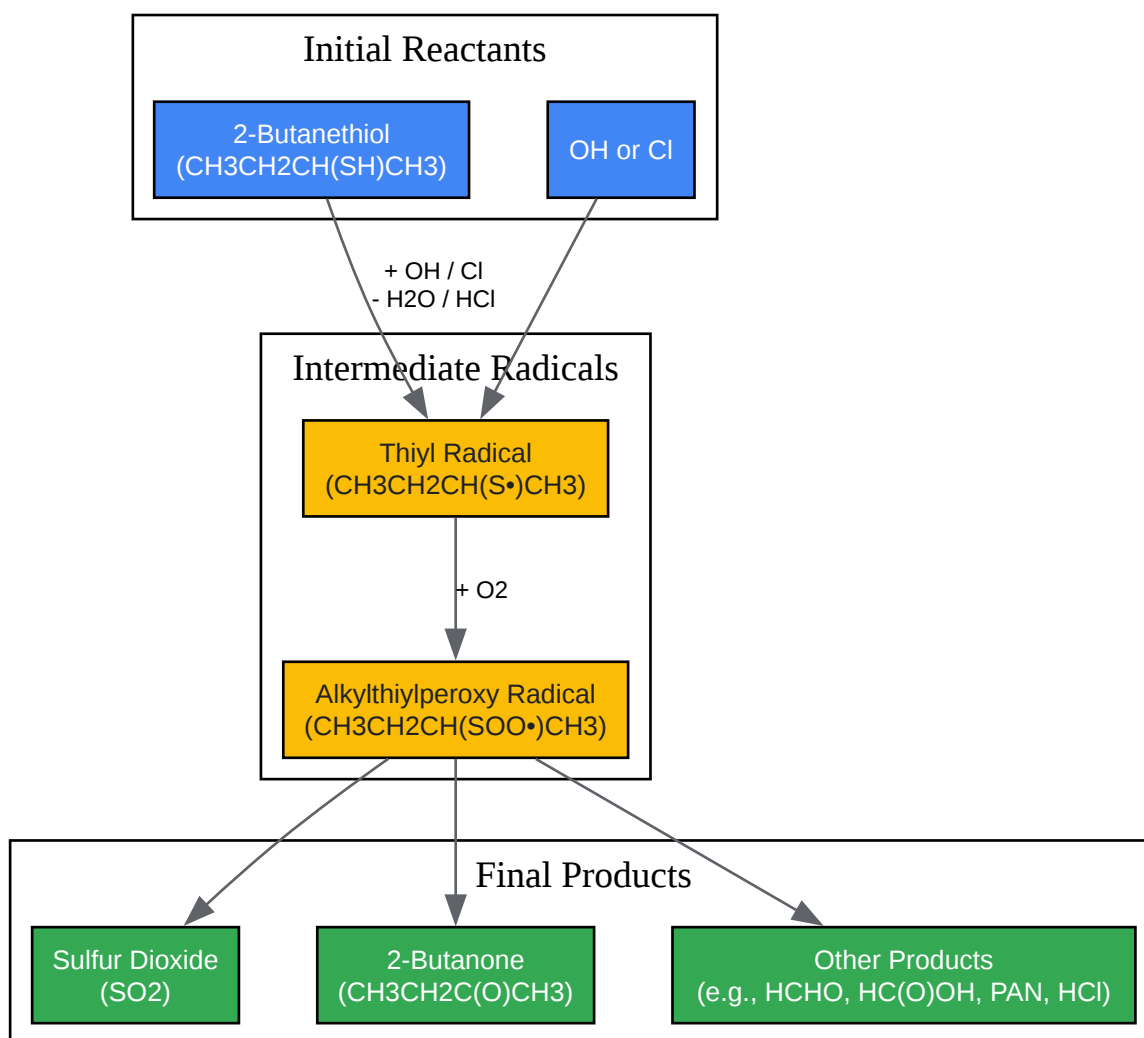


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Caption: Workflow for gas-phase degradation studies of **2-butanethiol**.

## Proposed Gas-Phase Degradation Pathway

The primary degradation pathway for **2-butanethiol** in the atmosphere is initiated by H-atom abstraction from the S-H group by OH radicals or Cl atoms.<sup>[1][4]</sup>



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Caption: Proposed pathway for gas-phase degradation of **2-butanethiol**.

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